molecular formula C18H20FNO2S B2440969 (4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 1396872-11-9

(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2440969
CAS No.: 1396872-11-9
M. Wt: 333.42
InChI Key: KFTVWWKSLISKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone is a chemical compound with the molecular formula C13H18FNO . It has a molecular weight of 223.29 .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorobenzyl group attached to a piperidine ring via an ether linkage, and a thiophene ring attached via a methanone linkage .

Scientific Research Applications

Antiproliferative Activity and Structural Analysis

A study involving the synthesis and structural exploration of a novel bioactive heterocycle similar to the compound revealed its antiproliferative activity. The structure was characterized using various spectroscopic methods and X-ray diffraction, indicating the compound's potential in medicinal applications. The molecular structure is stabilized by both inter and intra-molecular hydrogen bonds, which could account for the stability and bioactivity of the molecule (S. Benaka Prasad et al., 2018).

Crystal Structure and DFT Studies

Another research focused on the synthesis, crystal structure, and Density Functional Theory (DFT) study of compounds with structural similarities, highlighting the process of obtaining these compounds through a three-step substitution reaction. The molecular structures were confirmed by spectroscopy and single-crystal X-ray diffraction, with DFT calculations aligning with experimental findings. This work underscores the utility of these compounds in chemical research and potential pharmaceutical applications (P.-Y. Huang et al., 2021).

Fluorophores Enhancement

Research on the synthesis of fluorinated benzophenones and related compounds by iterative nucleophilic aromatic substitution demonstrated how fluorination can significantly enhance photostability and improve spectroscopic properties. This study provides insights into the development of novel fluorophores with potential applications in materials science and bioimaging (Zachary R. Woydziak et al., 2012).

Antimicrobial Activity

A series of new derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing promise in the development of new antimicrobial agents. Some compounds exhibited significant activity against tested pathogenic strains, indicating their potential in addressing drug-resistant infections (L. Mallesha et al., 2014).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, compounds with similar structures have been found to inhibit tyrosinase, a key enzyme in melanogenesis .

Properties

IUPAC Name

[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2S/c19-17-3-1-14(2-4-17)11-22-12-15-5-8-20(9-6-15)18(21)16-7-10-23-13-16/h1-4,7,10,13,15H,5-6,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTVWWKSLISKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.